biperiden
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Overview
Description
Preparation Methods
The synthesis of biperiden involves several steps:
Starting Materials: The synthesis typically begins with the preparation of the bicyclo[2.2.1]hept-2-enyl group, which can be derived from norbornene derivatives.
Reaction Conditions: The phenyl and piperidinyl groups are introduced through a series of substitution reactions under controlled conditions, often involving catalysts and specific reagents.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
biperiden undergoes various chemical reactions:
Scientific Research Applications
biperiden has several scientific research applications:
Mechanism of Action
The mechanism of action of biperiden involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with various receptors and enzymes, modulating their activity and leading to specific biological effects.
Pathways Involved: The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways that are critical for its biological activity.
Comparison with Similar Compounds
biperiden can be compared with other similar compounds:
Properties
Molecular Formula |
C21H29NO |
---|---|
Molecular Weight |
311.5 g/mol |
IUPAC Name |
1-[(1R,4R)-2-bicyclo[2.2.1]hept-5-enyl]-1-phenyl-3-piperidin-1-ylpropan-1-ol |
InChI |
InChI=1S/C21H29NO/c23-21(19-7-3-1-4-8-19,11-14-22-12-5-2-6-13-22)20-16-17-9-10-18(20)15-17/h1,3-4,7-10,17-18,20,23H,2,5-6,11-16H2/t17-,18+,20?,21?/m1/s1 |
InChI Key |
YSXKPIUOCJLQIE-BDWAOYLISA-N |
SMILES |
C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O |
Isomeric SMILES |
C1CCN(CC1)CCC(C2C[C@H]3C[C@@H]2C=C3)(C4=CC=CC=C4)O |
Canonical SMILES |
C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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